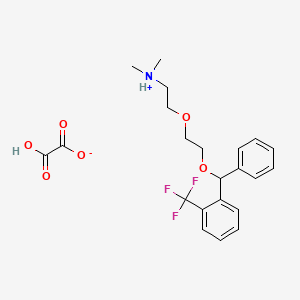![molecular formula C13H11NO3 B13785389 [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 4-position, and a nitro group at the 6-position on one of the benzene rings. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methylbiphenyl, followed by hydroxylation. The nitration process involves treating 4-methylbiphenyl with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position. The hydroxylation step can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of [1,1-Biphenyl]-3-one,4-methyl-6-nitro-.
Reduction: Formation of [1,1-Biphenyl]-3-ol,4-methyl-6-amino-.
Substitution: Formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
[1,1-Biphenyl]-3-ol,4-methyl-: Lacks the nitro group, resulting in different chemical and biological properties.
[1,1-Biphenyl]-3-ol,4-nitro-: Lacks the methyl group, affecting its reactivity and applications.
[1,1-Biphenyl]-4-methyl-6-nitro-:
Uniqueness
The presence of all three functional groups (hydroxyl, methyl, and nitro) in [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- imparts unique properties that make it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other biphenyl derivatives .
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-methyl-4-nitro-5-phenylphenol |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(14(16)17)11(8-13(9)15)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Clave InChI |
WKSBMNORPKPVAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
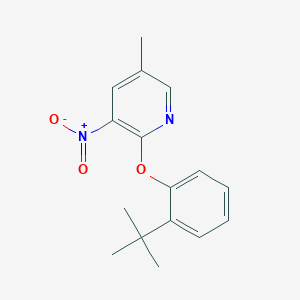
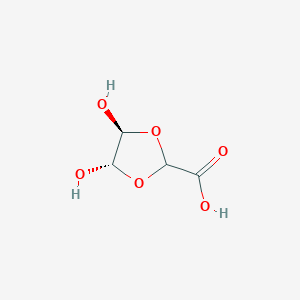
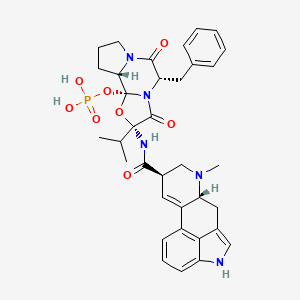
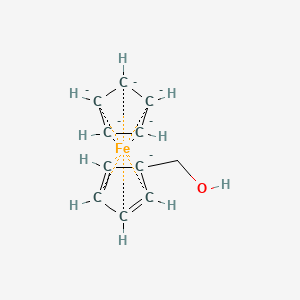
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
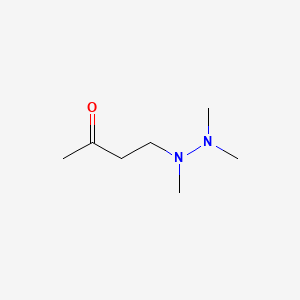
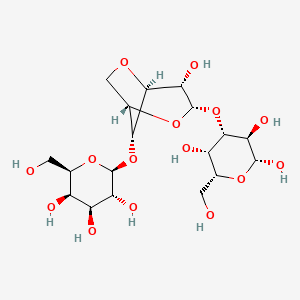
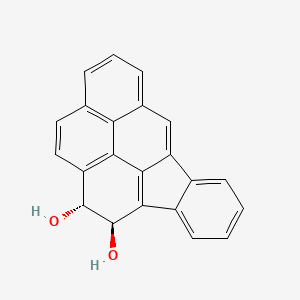

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
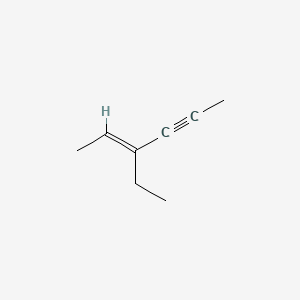
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
